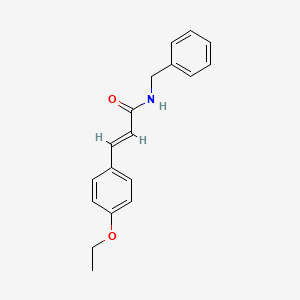
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide, also known as AFHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazinecarboxamides and has been found to exhibit promising biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cellular processes such as cell cycle regulation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes such as PI3K, Akt, and NF-κB, which are known to play a critical role in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been shown to possess antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics for various diseases. However, its low solubility in aqueous solutions and poor bioavailability pose significant challenges in its development as a drug candidate. Further studies are needed to optimize its pharmacokinetic properties and to develop more efficient delivery systems.
Orientations Futures
The potential applications of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide in the field of medicinal chemistry are vast, and several future directions can be explored. One promising direction is the development of this compound-based drug delivery systems that can improve its solubility and bioavailability. Another direction is the optimization of its pharmacokinetic properties to enhance its efficacy and reduce its toxicity. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide can be achieved through a multi-step process involving the reaction of 3-acetylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anticancer properties against various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.
In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to possess antibacterial activity against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-fluorobenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-10(21)11-5-4-6-12(9-11)18-16(23)20-19-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJWGDHGIFHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
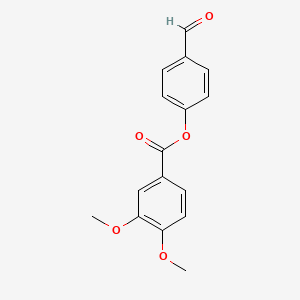
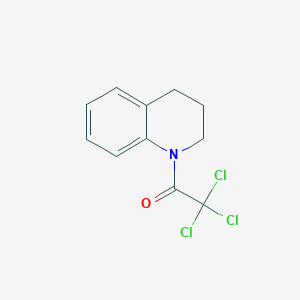

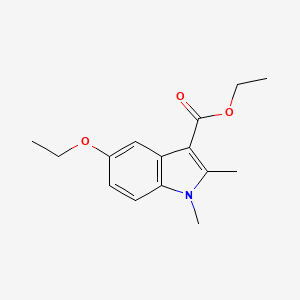
![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

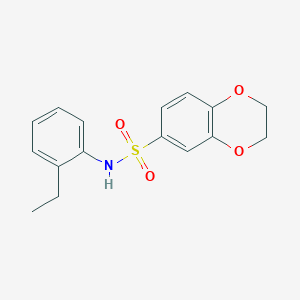
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
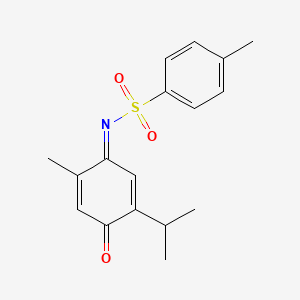
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)

